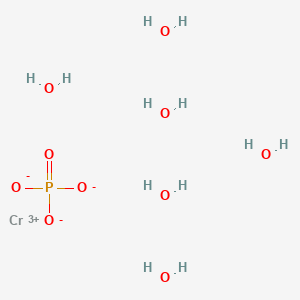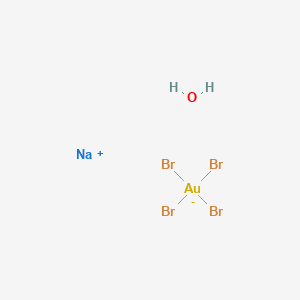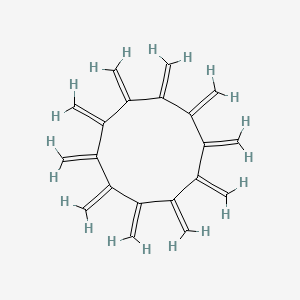
1,2,3,4,5,6,7,8,9,10-Decamethylidenecyclodecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10Radialene is a member of the radialene family, which are alicyclic organic compounds containing cross-conjugated exocyclic double bonds. These compounds are characterized by their unique star-shaped structure, where each carbon atom in the ring is connected to two exocyclic double bonds . Radialenes are of significant interest in organic chemistry due to their unusual properties and reactivity .
Preparation Methods
The synthesis of radialenes, including 10Radialene, involves complex synthetic routes. The preparation of 10Radialene typically requires the use of elimination and rearrangement reactions at high temperatures . For example, the synthesis of 5Radialene, a related compound, was achieved using an iron tricarbonyl complex to stabilize the intermediate, followed by a ring-closing procedure . The synthesis of 4Radialene has been reported using a one-step synthetic protocol on a copper surface .
Chemical Reactions Analysis
Radialenes undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include platinum on carbon for hydrogenation and sodium methoxide in ethanol for elimination reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrogenation of 4Radialene with platinum on carbon yields cis,cis,cis-tetramethylcyclobutane .
Scientific Research Applications
Radialenes, including 10Radialene, have several scientific research applications. They are used as experimental building blocks for novel organic conductors and ferromagnets . Additionally, radialenes have been investigated for their potential use in solar cells as quantum efficiency improvers . The unique properties of radialenes make them valuable in the study of cross-conjugated systems and their applications in materials science .
Mechanism of Action
The mechanism of action of radialenes involves their unique cross-conjugated structure, which allows for various chemical reactions and interactions. The molecular targets and pathways involved in these reactions depend on the specific type of radialene and the conditions under which it is used . For example, the synthesis of 4Radialene on a copper surface involves cooperative inter-molecular hydrogen tautomerization and C–C bond formation .
Comparison with Similar Compounds
Radialenes are related to open-chain dendralenes and other compounds like butadiene and benzene, which also consist of a ring of sp2 hybridized carbon atoms . radialenes are unique due to their star-shaped structure and cross-conjugated exocyclic double bonds . Similar compounds include 3Radialene, 4Radialene, 5Radialene, and 6Radialene, each with varying numbers of carbon atoms and exocyclic double bonds .
Properties
CAS No. |
13538-70-0 |
|---|---|
Molecular Formula |
C20H20 |
Molecular Weight |
260.38 |
IUPAC Name |
1,2,3,4,5,6,7,8,9,10-decamethylidenecyclodecane |
InChI |
InChI=1S/C20H20/c1-11-12(2)14(4)16(6)18(8)20(10)19(9)17(7)15(5)13(11)3/h1-10H2 |
InChI Key |
HWZKADLTCIJIHZ-UHFFFAOYSA-N |
SMILES |
C=C1C(=C)C(=C)C(=C)C(=C)C(=C)C(=C)C(=C)C(=C)C1=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



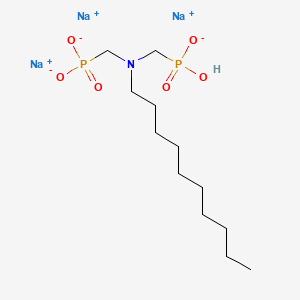
![2-[[Ethoxy(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B576956.png)
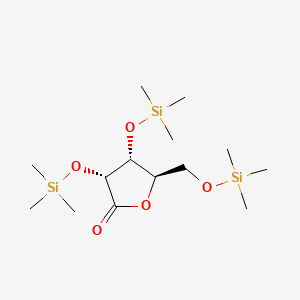
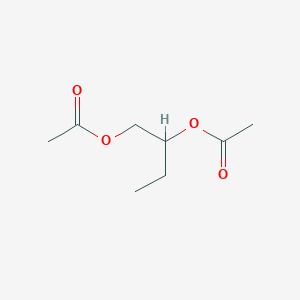
![3,7-Methano-2H-indeno[5,6-b]azet-2-one,1,2a,3,3a,6,6a,7,7a-octahydro-,endo,exo-(8CI)](/img/structure/B576960.png)
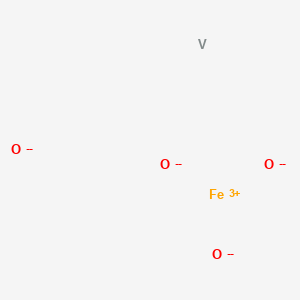
![v-Triazolo[4,5-d]pyrimidine, 6,7-dihydro-5-methyl- (7CI,8CI)](/img/new.no-structure.jpg)
![(1R,3R,6R,8R,11S,12S,14R,15S,16R)-6-(dimethylamino)-7,7,12,16-tetramethyl-15-[(1S)-1-(methylamino)ethyl]pentacyclo[9.7.0.01,3.03,8.012,16]octadec-17-en-14-ol](/img/structure/B576968.png)
